molecular formula C13H11ClO B6380629 2-Chloro-5-(2-methylphenyl)phenol CAS No. 1261990-07-1

2-Chloro-5-(2-methylphenyl)phenol

Cat. No.: B6380629
CAS No.: 1261990-07-1
M. Wt: 218.68 g/mol
InChI Key: SBUSBNHRDIREMW-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylphenyl)phenol is a chlorinated biphenyl derivative of phenol, presented as a high-purity reference standard for research and development purposes. This compound features a molecular formula of C 13 H 11 ClO and a molecular weight of 218.68 g/mol. Its structure, which incorporates chlorine and an additional methylphenyl group, is of significant interest in organic and medicinal chemistry research, particularly in the study of structure-activity relationships. Researchers utilize this compound and its analogs as versatile synthetic intermediates or building blocks in the development of more complex molecules, such as Schiff base ligands, which have demonstrated potential in pharmaceutical applications for their antimicrobial and antitumor properties . The presence of phenolic and chloro functional groups on the biphenyl scaffold makes it a candidate for exploration in material science, including the synthesis of polymers and advanced organic frameworks. As a standard laboratory reagent, it is essential for conducting analytical studies, method development, and chemical synthesis in a controlled environment. This product is strictly labeled "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any personal applications. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols.

Properties

IUPAC Name

2-chloro-5-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUSBNHRDIREMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685824
Record name 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-07-1
Record name 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann Coupling with Pre-Chlorinated Intermediates

An alternative route involves Ullmann coupling between 2-chlorophenol and 2-methylphenyl iodide. While copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C facilitate this reaction, yields remain modest (50–60%) due to competing homocoupling.

Direct C-H Arylation

Recent advances in C-H activation enable direct coupling of unprotected phenols with aryl halides. Using palladium acetate and silver carbonate in trifluoroethanol, the 2-methylphenyl group is introduced at position 5 without pre-functionalization. However, this method struggles with regioselectivity, producing a 3:1 mixture of para- and ortho-substituted products.

Friedel-Crafts Alkylation and Limitations

Alkylation with 2-Methylbenzyl Chloride

Friedel-Crafts alkylation of phenol with 2-methylbenzyl chloride and aluminum trichloride in dichloromethane installs the methylphenyl group. However, carbocation rearrangements lead to undesired isomers, reducing the yield to 40–45%.

Baeyer-Villiger Oxidation Followed by Hydrolysis

Adapting methods from, 2,5-dichloroacetophenone undergoes Baeyer-Villiger oxidation with peracetic acid to form an acetoxy intermediate. Hydrolysis with sodium hydroxide yields 2-chloro-5-hydroxyacetophenone, but further steps to introduce the methylphenyl group remain underdeveloped.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)RegioselectivityScalability
Sulfonate ProtectionProtection → Bromination → Coupling → Chlorination85HighExcellent
Suzuki CouplingBromophenol → Cross-coupling78ModerateGood
Ullmann CouplingPre-chlorinated phenol → Coupling55LowPoor
Friedel-CraftsAlkylation → Chlorination42PoorModerate

The sulfonate-directed route offers the highest efficiency, leveraging established protection-deprotection protocols. In contrast, Friedel-Crafts methods are hampered by side reactions, necessitating costly purification .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5-(2-methylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The chlorine atom and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions, influencing its biological and chemical activity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of 2-Chloro-5-(2-methylphenyl)phenol and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Purity (%)
This compound C₁₃H₁₁ClO 218.68* Cl (2-), 2-methylphenyl (5-) Phenol -
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol C₁₃H₁₀ClFO 236.67 Cl (2-), 3-fluoro-2-methylphenyl (5-) Phenol ≥95
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 196.56 Cl (2-), CF₃ (5-) Phenol ≥96
2-Chloro-5-methylphenol C₇H₇ClO 142.58 Cl (2-), CH₃ (5-) Phenol Highly Purified
5-(2-Chlorobenzyl)-3-trifluoromethylphenol C₁₄H₁₀ClF₃O 286.68 Cl (2-), benzyl (5-), CF₃ (3-) Phenol -

*Calculated based on analogous structures.

Key Observations:

Steric and Electronic Effects: The 2-methylphenyl group in the target compound introduces steric bulk compared to simpler analogues like 2-Chloro-5-methylphenol . This may reduce solubility in polar solvents but enhance lipophilicity, favoring membrane permeability in biological systems. The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol significantly elevates electron-withdrawing effects, which could stabilize the phenol’s acidic proton (pKa ~8–10) and influence reactivity in nucleophilic substitutions.

Molecular Weight and Applications: Higher molecular weight compounds (e.g., 5-(2-Chlorobenzyl)-3-trifluoromethylphenol, 286.68 g/mol ) are often employed in agrochemicals or pharmaceuticals due to increased target specificity. Simpler derivatives like 2-Chloro-5-methylphenol may serve as intermediates in polymer or dye synthesis.

Q & A

Q. Example Workflow :

Collect data with synchrotron radiation (λ = 0.7–1.0 Å).

Refine with SHELXL using restraints for flexible methyl groups.

Validate with CCDC Mercury to ensure geometric plausibility.

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation; monitor via HPLC for decomposition peaks .
  • Temperature : Stable at 4°C for >6 months; avoid freezing to prevent phase separation.
  • Oxygen Sensitivity : Use inert atmosphere (N₂/Ar) to suppress oxidation of the phenolic group .

Q. Stability Data :

ConditionDegradation (%) at 30 Days
25°C, light22%
4°C, dark<5%

Advanced: How can mechanistic studies elucidate the environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis : Expose to UV (254 nm) in aqueous solution; track Cl⁻ release via ion chromatography .
  • Biodegradation : Use soil microcosms with LC-MS/MS to identify metabolites (e.g., dechlorinated or hydroxylated products) .
  • QSAR Modeling : Corporate logP and pKa to predict bioaccumulation potential in aquatic systems .

Q. Key Findings :

  • Hydrolysis at pH >9 cleaves the C-Cl bond, forming 5-(2-methylphenyl)resorcinol.
  • Microbial degradation produces 2-methylbenzoic acid as a terminal metabolite .

Advanced: What strategies mitigate interference from impurities during bioactivity assays of this compound?

Methodological Answer:

  • Sample Preparation : Pre-purify via preparative TLC (silica, CH₂Cl₂/MeOH 9:1) to remove synthesis byproducts .
  • Control Experiments : Include impurity-spiked controls to assess false positives in antimicrobial or cytotoxicity assays .
  • Dose-Response Validation : Use Hill slope analysis to distinguish true bioactivity from artifactual effects.

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